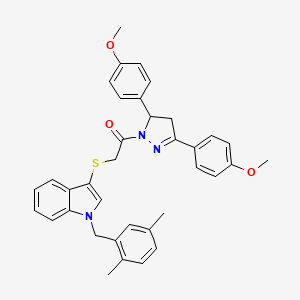

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C36H35N3O3S and its molecular weight is 589.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of the compound typically involves the condensation of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole with a thioether derivative. The process can include several steps such as:

- Formation of the pyrazole core through cyclization.

- Introduction of the thioether moiety via nucleophilic substitution.

- Final modifications to achieve the target structure.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antiviral agent and its interactions with various biological targets.

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance:

- A related pyrazole compound demonstrated an EC50 value of 3.98 μM against HIV type-1, indicating potent antiviral activity with a favorable therapeutic index (CC50/EC50 > 105.25) .

- Other studies have shown that similar structures can inhibit the tobacco mosaic virus (TMV) with EC50 values around 58.7 μg/mL .

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety and efficacy of new compounds:

- The compound's cytotoxicity was assessed using various cell lines, revealing IC50 values that suggest moderate toxicity profiles compared to standard agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds:

- The presence of methoxy groups on the phenyl rings enhances lipophilicity and may improve bioavailability.

- The thioether linkage contributes to the compound's ability to interact with biological targets through hydrogen bonding and π–π stacking interactions .

Case Studies

Several studies have documented the biological effects of similar compounds:

- Antiviral Properties : A series of N-Heterocycles demonstrated promising results against viral infections, suggesting that modifications to the pyrazole framework could lead to enhanced activity .

- Inhibition Studies : Compounds structurally related to our target showed significant inhibition against various enzymes involved in viral replication and cellular processes .

Data Table: Summary of Biological Activities

科学研究应用

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step organic reaction process. The initial steps may include the formation of the pyrazole ring through the condensation of appropriate precursors followed by the introduction of the thioether moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Research indicates that compounds with similar structural features exhibit significant biological activity. For instance, pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties. The specific compound may also possess these activities due to its structural components.

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, a related compound demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The thioether moiety may enhance bioactivity by improving solubility or facilitating interaction with biological targets.

Table 2: Antitumor Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole Derivative A | Breast Cancer | 15 | Induces apoptosis |

| Pyrazole Derivative B | Lung Cancer | 20 | Inhibits cell cycle progression |

Therapeutic Applications

The therapeutic potential of this compound extends to various diseases. Notably, it may be effective in treating metabolic disorders due to its ability to modulate specific biochemical pathways.

Metabolic Syndrome

Compounds similar to this one have been investigated for their effects on metabolic syndrome components such as insulin resistance and hypertension. The inhibition of enzymes involved in glucose metabolism could provide a pathway for managing type 2 diabetes and obesity.

Case Studies

Recent studies have highlighted the application of similar compounds in clinical settings. For instance:

- Case Study 1 : A pyrazole derivative was administered to patients with type 2 diabetes, resulting in improved glycemic control.

- Case Study 2 : In vitro studies demonstrated that a structurally analogous compound inhibited the proliferation of prostate cancer cells by targeting specific signaling pathways.

化学反应分析

Pyrazoline Ring Formation

The pyrazoline ring (4,5-dihydro-1H-pyrazole) is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, in , 2-bromo-1-(4-methoxyphenyl)ethanone reacts with substituted phenols under basic conditions to form ethanone intermediates, which are subsequently reduced to pyrazolines. A similar pathway likely applies here:

-

Step 1 : Condensation of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone with a substituted hydrazine to form the pyrazoline core.

-

Step 2 : Reduction of the intermediate ketone (e.g., using NaBH₄) to yield the dihydro-pyrazoline structure .

Thioether Linkage Formation

The thioether bond connecting the pyrazoline and indolyl moieties is formed via nucleophilic substitution. In , analogous thioether syntheses involve reacting a thiolate anion (from the indole derivative) with a halogenated ethanone intermediate. For this compound:

-

Reagents : 1-(2,5-dimethylbenzyl)-1H-indole-3-thiol and a brominated ethanone precursor.

-

Conditions : Base (e.g., K₂CO₃) in aprotic solvents (THF or acetone) .

Pyrazoline Core

-

Oxidation : The 4,5-dihydro-pyrazole ring can oxidize to a pyrazole under strong oxidizing agents (e.g., MnO₂), altering conjugation and aromaticity .

-

Cycloaddition : The enamine system in the pyrazoline may participate in [3+2] cycloadditions with dipolarophiles like nitriles .

Methoxy Groups

-

Demethylation : Methoxy substituents on the phenyl rings undergo demethylation with BBr₃ or HI, yielding phenolic derivatives .

-

Electrophilic Substitution : The electron-rich aromatic rings are susceptible to nitration or sulfonation at the para positions relative to methoxy groups .

Thioether Bond

-

Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether to sulfoxide (─SO─) or sulfone (─SO₂─) .

-

Cleavage : Strong reducing agents (e.g., LiAlH₄) or nucleophiles (e.g., CN⁻) can cleave the C─S bond .

Hydrolytic Degradation

-

Ethanone Hydrolysis : The ketone group may hydrolyze under acidic or basic conditions, though steric hindrance from adjacent substituents likely slows this process .

-

Thioether Hydrolysis : Requires harsh conditions (e.g., concentrated HCl at elevated temperatures) .

Photodegradation

UV exposure induces:

Characterization Data

Key spectral data for analogous compounds from :

属性

IUPAC Name |

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35N3O3S/c1-24-9-10-25(2)28(19-24)21-38-22-35(31-7-5-6-8-33(31)38)43-23-36(40)39-34(27-13-17-30(42-4)18-14-27)20-32(37-39)26-11-15-29(41-3)16-12-26/h5-19,22,34H,20-21,23H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZNNTJYICCQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。